molecular formula C8H8F3N B2547305 3,4-Dimethyl-2-(trifluoromethyl)pyridine CAS No. 1448776-76-8

3,4-Dimethyl-2-(trifluoromethyl)pyridine

Cat. No. B2547305
M. Wt: 175.154
InChI Key: CKMXFYQTHRIBLR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Structural Characterization

3,4-Dimethyl-2-(trifluoromethyl)pyridine and its derivatives have been extensively used in chemical synthesis and structural characterization studies. Chernov'yants et al. (2011) explored the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with molecular iodine, revealing insights into the formation of n–σ* complexes and their crystal structures (Chernov'yants et al., 2011). Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction involving a trifluoromethyl-pyridine derivative, contributing to the knowledge of chromeno[2,3-b]pyridines, compounds with industrial and medicinal properties (Ryzhkova et al., 2023).

Catalysis and Oxidation Processes

In catalysis, Britovsek et al. (2005) examined iron(II) complexes containing pyridine and dimethylamine donors, highlighting their application in alkane oxidation catalysis. These complexes demonstrated varying coordination geometry and catalytic properties, illustrating the versatility of pyridine derivatives in catalytic processes (Britovsek et al., 2005).

Medicinal and Biological Properties

The derivatives of 3,4-Dimethyl-2-(trifluoromethyl)pyridine have also shown significance in medicinal and biological research. Schlosser and Marull (2003) discussed the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, which are key in synthesizing various biologically active compounds (Schlosser & Marull, 2003).

Organic and Inorganic Chemistry

The compound's applications extend to various realms of organic and inorganic chemistry. Nogai et al. (2003) studied the reactions of trichlorogermane and dichlorogallane with pyridine donors, shedding light on the structural aspects of these interactions and their implications in inorganic chemistry (Nogai et al., 2003).

Photophysical Properties

Additionally, photophysical properties have been a point of interest in studies involving pyridine derivatives. For instance, Pointillart et al. (2009) explored the synthesis, crystal structure, and photoluminescent and magnetic properties of certain pyridine-containing radical cation salts (Pointillart et al., 2009).

Crystallography and Molecular Structure

In the field of crystallography, Ye and Tanski (2020) examined the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network that offers insights into molecular interactions and stability (Ye & Tanski, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests .

properties

IUPAC Name

3,4-dimethyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-3-4-12-7(6(5)2)8(9,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMXFYQTHRIBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-(trifluoromethyl)pyridine

Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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